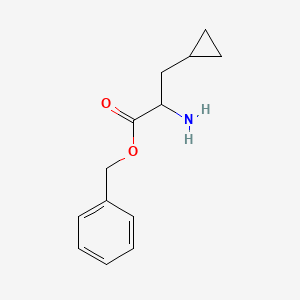

Benzyl 2-amino-3-cyclopropylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-amino-3-cyclopropylpropanoate is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzyl 2-amino-3-cyclopropylpropanoate with high enantiomeric purity?

- Methodological Answer : The compound’s synthesis requires careful control of stereochemistry due to its chiral center. Asymmetric synthesis using chiral auxiliaries (e.g., tert-butyl esters) or enantioselective catalytic methods (e.g., organocatalysis) can achieve high enantiomeric excess. Post-synthesis purification via chiral HPLC or recrystallization is critical. Characterization should combine 1H/13C NMR to confirm stereochemistry and LC-MS for purity assessment. For example, the tert-butyl ester in structurally similar compounds has been used to stabilize intermediates during synthesis .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : To verify the cyclopropyl group’s presence (distinct coupling constants) and benzyl ester linkage.

- Mass Spectrometry (MS) : For molecular weight confirmation and detection of impurities.

- Chiral HPLC : To quantify enantiomeric purity.

- Melting Point Analysis : Compare experimental values with literature data (e.g., cyclopropyl analogs often exhibit sharp melting points due to structural rigidity) .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s biological activity compared to other cyclic analogs (e.g., cyclobutyl or cyclopentyl derivatives)?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example:

- Molecular Docking : Assess interactions with target proteins (e.g., amino acid transporters like LAT1, where cyclopropane’s ring strain may enhance binding affinity).

- In Vitro Assays : Compare cytotoxicity or enzyme inhibition profiles against analogs (e.g., cyclobutyl derivatives show altered steric effects).

- A study on ethyl 2-amino-3-cyclobutylpropanoate demonstrated reduced binding affinity compared to cyclopropyl analogs, highlighting the cyclopropane’s unique electronic and steric properties .

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions may arise from:

- Stereochemical Variants : Ensure the correct enantiomer is tested (e.g., (R)- vs. (S)-configurations).

- Purity Discrepancies : Re-evaluate analytical methods (e.g., residual solvents or byproducts may interfere with assays).

- Experimental Conditions : Standardize cell lines, incubation times, and solvent systems (e.g., DMSO concentration effects).

- Cross-reference studies on structurally related compounds, such as benzyl-protected amino acid esters, to identify confounding variables .

Q. What strategies optimize the compound’s stability during storage and experimental use?

- Methodological Answer :

- Storage : Maintain under inert atmosphere (argon/nitrogen) at room temperature to prevent ester hydrolysis or oxidation, as recommended for similar hydrochloride salts .

- Handling : Use anhydrous solvents in reactions to avoid decomposition.

- Stability Assays : Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. Key Considerations for Experimental Design

- Stereochemical Control : Use chiral chromatography or asymmetric catalysis to avoid racemization .

- Biological Assays : Include positive controls (e.g., known LAT1 inhibitors) and validate results with orthogonal assays (e.g., Western blotting for protein expression changes) .

- Data Reproducibility : Document batch-specific purity and storage conditions meticulously .

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

benzyl 2-amino-3-cyclopropylpropanoate |

InChI |

InChI=1S/C13H17NO2/c14-12(8-10-6-7-10)13(15)16-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9,14H2 |

InChI Key |

DCORWIDGOJPQSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.